molecular formula C13H14ClNO B1406903 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde CAS No. 1350761-00-0

7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1406903
CAS No.: 1350761-00-0
M. Wt: 235.71 g/mol
InChI Key: RJJHOVAEJZHEHJ-UHFFFAOYSA-N
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Description

7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group at the 7th position, an isopropyl group at the 1st position, a methyl group at the 4th position, and a carbaldehyde group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has shown affinity for binding with certain receptor proteins, potentially modulating their signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For example, it can modulate the NF-κB signaling pathway, which plays a critical role in regulating immune responses and cell survival . Furthermore, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. For instance, the compound can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events that are crucial for signal transduction . Additionally, it can induce changes in gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . In in vitro studies, prolonged exposure to the compound has been shown to result in sustained changes in cellular function, such as altered metabolic activity and increased oxidative stress . In in vivo studies, the long-term effects include potential toxicity at higher concentrations, which necessitates careful monitoring of dosage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been found to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . In the nucleus, it can interact with DNA and transcription factors, influencing gene expression . In the cytoplasm, it can modulate signaling pathways and metabolic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes One common method involves the reaction of 7-chloroindole with isopropyl bromide in the presence of a base to introduce the isopropyl group at the 1st positionFinally, the carbaldehyde group is introduced at the 3rd position through a Vilsmeier-Haack reaction using DMF and POCl3 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a bioactive molecule with various biological activities.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-1-methyl-1H-indole-3-carbaldehyde
  • 7-chloro-1-isopropyl-1H-indole-3-carboxylic acid
  • 7-chloro-1-isopropyl-4-methyl-1H-indole-3-methanol

Uniqueness

7-chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde is unique due to the specific combination of substituents on the indole ring, which imparts distinct chemical and biological properties. The presence of the chloro, isopropyl, methyl, and carbaldehyde groups in specific positions allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

7-chloro-4-methyl-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-8(2)15-6-10(7-16)12-9(3)4-5-11(14)13(12)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJHOVAEJZHEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CN(C2=C(C=C1)Cl)C(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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